molecular formula C13H17N3O2S2 B2663768 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 924043-38-9

4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2663768
CAS No.: 924043-38-9
M. Wt: 311.42
InChI Key: MQVNBYUQZBKGPS-UHFFFAOYSA-N
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Description

Product Overview 4-(2-Amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide ( 924043-38-9) is a high-purity chemical compound supplied for research purposes. With the molecular formula C 13 H 17 N 3 O 2 S 2 and a molecular weight of 311.42 g/mol, this reagent is part of the important class of 2-aminothiazole sulfonamides . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Research Applications and Value This compound features a 2-aminothiazole scaffold linked to a diethyl-substituted sulfonamide group, a structure of significant interest in medicinal and agricultural chemistry. The 2-aminothiazole core is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Researchers are exploring similar sulfonamide-bearing thiazole compounds for their potential against multidrug-resistant microbial strains and for cytotoxic activity against various human carcinoma cell lines . Furthermore, recent studies on analogous 2-aminothiazole sulfonamides have demonstrated potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, making them promising candidates for investigating new therapies for conditions like diabetes and infections caused by urease-producing bacteria . The incorporation of the sulfonamide moiety is a key strategy to enhance pharmacological properties and improve metabolic stability in novel drug candidates . Handling and Compliance This product is for research purposes only. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this material.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-3-16(4-2)20(17,18)11-7-5-10(6-8-11)12-9-19-13(14)15-12/h5-9H,3-4H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVNBYUQZBKGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-aminothiazole with N,N-diethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

Antimalarial Activity

The primary application of this compound lies in its antimalarial properties . Research indicates that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action involves targeting specific proteins essential for the parasite's survival, thereby disrupting its membrane integrity and nutrient acquisition processes. This makes it a candidate for further development into therapeutic agents against malaria.

Antimicrobial Properties

In addition to its antimalarial effects, 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide exhibits promising antimicrobial activity . Studies have shown that compounds with similar thiazole structures can inhibit various bacterial and fungal strains. The sulfonamide moiety enhances its potential as a broad-spectrum antimicrobial agent .

Drug Development and Synthesis

The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. These processes often utilize organic solvents under controlled conditions to optimize the final product's characteristics. The ability to modify its structure through synthetic pathways allows researchers to explore derivatives that may enhance its biological activity or reduce potential side effects.

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile of this compound. This includes:

  • Detailed interaction studies with biological targets.
  • Exploration of its efficacy against other pathogens.
  • Investigation into its safety profile and potential side effects when used therapeutically.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Backbone Melting Point (°C) Biological Activity
Target Compound C₁₃H₁₈N₄O₂S₂ ~338.43 Benzene-sulfonamide + diethyl + thiazole Not reported Not specified
7c (Oxadiazole derivative) C₁₆H₁₇N₅O₂S₂ 375.47 Propanamide-oxadiazole-thiazole 134–178 Urease inhibition
9c (Benzamide-triazole-thiazole) C₂₈H₂₆N₆OS₂ 360.45 Benzamide-triazole-thiazole 110–111 Tyrosinase inhibition
Mirabegron C₂₁H₂₄N₄O₂S 396.51 Acetamide-phenyl-ethylamine Not reported Beta-3 adrenergic agonist
W495 (Resorcinol-thiazole) C₉H₇N₃O₂S 221.24 Resorcinol-thiazole Not reported Tyrosinase inhibition (EC₅₀: 50 µM)
N-Methyl sulfonamide analog C₁₁H₁₃N₃O₂S₂ 311.37 Benzene-sulfonamide + methyl + thiazole Not reported Not specified

Key Observations:

  • Backbone Diversity : The target compound’s benzene-sulfonamide backbone distinguishes it from analogs like 7c (propanamide-oxadiazole) and 9c (benzamide-triazole). These structural differences influence target specificity; e.g., oxadiazole derivatives (7c) favor urease inhibition, while triazole-containing analogs (9c) target tyrosinase .
  • Molecular Weight : The target compound (~338 g/mol) falls within the acceptable range for drug-like molecules, contrasting with larger analogs like Mirabegron (396 g/mol), which is clinically approved but may have different pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
2-Amino-1,3-thiazol-4-yl Critical for enzyme binding (e.g., tyrosinase active site) W495, 9c, Target
Sulfonamide Substitution Diethyl groups may enhance lipophilicity and target affinity vs. methyl analogs Target vs. N-methyl analog
Benzamide vs. Sulfonamide Benzamide derivatives (9c) show stronger tyrosinase inhibition; sulfonamides may favor urease targets 9c vs. 7c
Linker Flexibility Rigid linkers (e.g., oxadiazole in 7c) improve urease inhibition by stabilizing interactions 7c

Notable Findings:

  • Amino Group Modifications: Alkylation or acylation of the thiazole’s 2-amino group (as in W495 derivatives) significantly alters tyrosinase inhibition potency, with EC₅₀ values varying by substituent .
  • Sulfonamide vs.

Biological Activity

4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide, also known as MMV009108, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This compound features a thiazole ring, which is known for its diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

  • Chemical Formula : C21H25N3O2S
  • Molecular Weight : 415.572 g/mol
  • Structure : The compound includes a thiazole moiety linked to a benzene sulfonamide structure, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Tubulin Inhibition : Similar to other thiazole derivatives, this compound has shown potential as a tubulin inhibitor. It disrupts microtubule dynamics, which is crucial for cell division and proliferation. The compound's ability to inhibit tubulin polymerization suggests it may be effective against cancer cell lines by inducing cell cycle arrest .
  • Enzyme Inhibition : This compound acts as an inhibitor of enzymes such as fructose-1,6-bisphosphatase and leukotriene A-4 hydrolase. These enzymes are involved in critical metabolic pathways and inflammatory responses, indicating potential applications in metabolic disorders and inflammatory diseases .

Antiproliferative Activity

A study evaluated the antiproliferative effects of several thiazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited moderate to strong antiproliferative activity against various human cancer cell lines. The IC50 values ranged from 0.36 μM to 0.86 μM for the most active derivatives .

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. In particular, compounds with substitutions on the phenyl ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, it can be inferred that its structural characteristics may confer similar properties .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in human cancer cell lines such as SGC-7901. The mechanism involves the disruption of microtubule dynamics leading to G2/M phase arrest in a concentration-dependent manner .

Case Study 2: Enzymatic Activity

The compound's inhibitory effect on leukotriene A-4 hydrolase was assessed in cellular models. The results indicated that it could significantly reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide, considering multi-step reaction conditions and purification methods?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene-sulfonamide core and thiazole ring assembly. A common approach includes:

  • Step 1: Sulfonylation of a benzene precursor (e.g., 4-aminobenzenesulfonyl chloride) with diethylamine under basic conditions (e.g., NaHCO₃ in THF) to form the N,N-diethylsulfonamide intermediate.
  • Step 2: Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) to construct the 2-amino-1,3-thiazole ring.
  • Step 3: Coupling the thiazole moiety to the sulfonamide via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products (>95%) .

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., DMSO) and collect data at low temperature (98 K) using Mo-Kα radiation. Refinement with software like SHELXL (R factor < 0.05) validates bond lengths/angles, particularly the dihedral angle between the thiazole and benzene rings .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of diethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N-CH₂), thiazole protons (δ 6.8–7.5 ppm), and sulfonamide S=O stretches (1350–1300 cm⁻¹ in IR) .
    • HRMS: Validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include sulfamethoxazole as a positive control .
  • Time-Kill Kinetics: Monitor bacterial viability over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .
  • Cytotoxicity: Use mammalian cell lines (e.g., HEK-293) with MTT assays to determine selectivity indices (IC₅₀/MIC ratio >10 indicates safety) .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions at the sulfonamide group in this compound?

Methodological Answer: The sulfonamide’s electron-withdrawing nature activates the benzene ring for electrophilic substitution. For example:

  • Thiazole Coupling: Use Pd(PPh₃)₄ catalyst with boronic acid derivatives (e.g., 4-thiazolylboronic acid) in a Suzuki reaction (80°C, DMF/H₂O) to achieve regioselective C–C bond formation at the para position. Monitor by TLC and optimize ligand ratios to suppress homocoupling byproducts .
  • Kinetic Studies: Employ stopped-flow UV-Vis spectroscopy to measure activation parameters (ΔH‡, ΔS‡) for substitution reactions with varying nucleophiles (e.g., NaN₃, KSCN) .

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:
    • Map electrostatic potential surfaces, identifying nucleophilic (thiazole NH₂) and electrophilic (sulfonamide S=O) sites .
    • Calculate HOMO-LUMO gaps to estimate charge-transfer interactions (e.g., ∆E ~4.5 eV correlates with moderate reactivity) .
  • Molecular Docking: Simulate binding to E. coli dihydropteroate synthase (PDB: 1AJ0) to rationalize antimicrobial activity. Key interactions include hydrogen bonds between the sulfonamide O and Arg₆₃ .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assays: Adopt CLSI guidelines for MIC testing to minimize variability in inoculum size, growth media, and endpoint criteria .
  • Dose-Response Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, ensuring consistency in solvent controls (e.g., DMSO <1% v/v) .
  • Meta-Analysis: Compare data across publications using standardized metrics (e.g., logP, pIC₅₀) and apply multivariate regression to identify confounding factors (e.g., bacterial strain mutations) .

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